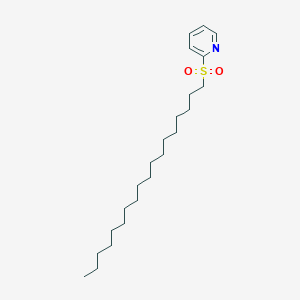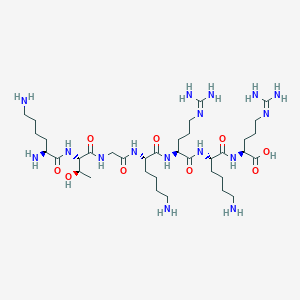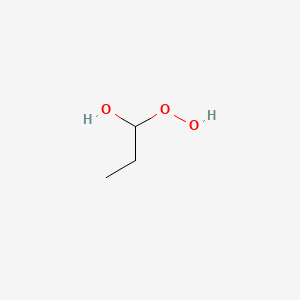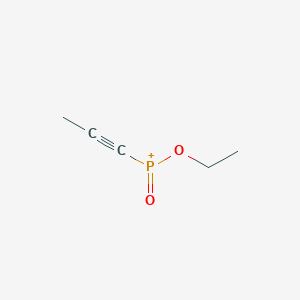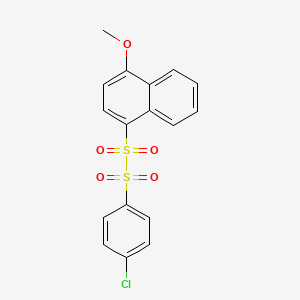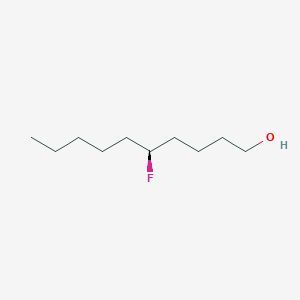
(5S)-5-fluorodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-Fluorodecan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the fifth carbon of a decanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-fluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (5S)-5-Fluorodecan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI) in acetone
Major Products:
Oxidation: 5-Fluorodecanal, 5-Fluorodecanoic acid
Reduction: Decane
Substitution: 5-Iododecan-1-ol
Applications De Recherche Scientifique
(5S)-5-Fluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5S)-5-fluorodecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(5R)-5-Fluorodecan-1-ol: The enantiomer of (5S)-5-fluorodecan-1-ol with similar but distinct properties.
5-Chlorodecan-1-ol: A chlorinated analog with different reactivity and applications.
5-Bromodecan-1-ol: A brominated analog with unique chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The stereochemistry (5S) also plays a crucial role in its reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
183232-20-4 |
|---|---|
Formule moléculaire |
C10H21FO |
Poids moléculaire |
176.27 g/mol |
Nom IUPAC |
(5S)-5-fluorodecan-1-ol |
InChI |
InChI=1S/C10H21FO/c1-2-3-4-7-10(11)8-5-6-9-12/h10,12H,2-9H2,1H3/t10-/m0/s1 |
Clé InChI |
COJAQGJDCCEUAV-JTQLQIEISA-N |
SMILES isomérique |
CCCCC[C@@H](CCCCO)F |
SMILES canonique |
CCCCCC(CCCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

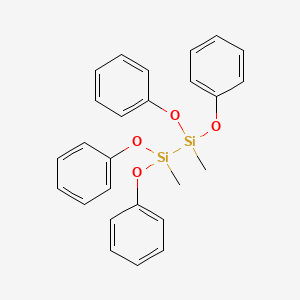
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
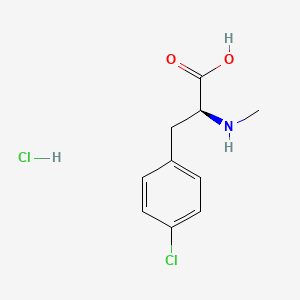
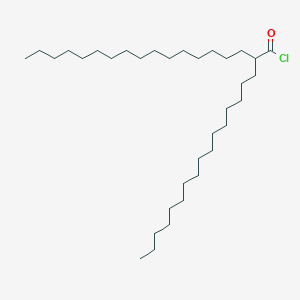
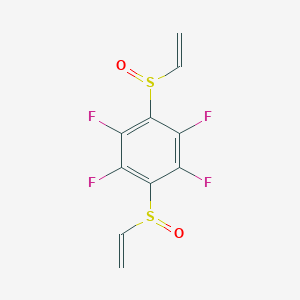
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

